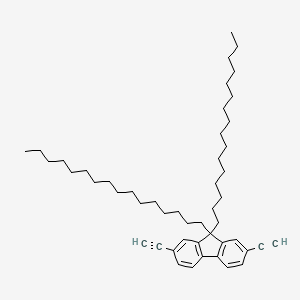
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is an organic compound with the molecular formula C49H74 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of ethynyl groups at positions 2 and 7, and hexadecyl groups at position 9
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes bromination to introduce bromine atoms at positions 2 and 7.
Sonogashira Coupling: The brominated fluorene is then subjected to Sonogashira coupling with ethynyl groups in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl groups at positions 2 and 7.
Alkylation: Finally, the compound undergoes alkylation with hexadecyl groups at position 9 to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethynyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2).
Major Products
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions, while the hexadecyl groups provide hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diethynyl-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of hexadecyl groups.
2,7-Diethynyl-9,9-dimethyl-9H-fluorene: Contains methyl groups at position 9.
9,9-Dihexyl-2,7-dibromofluorene: Bromine atoms at positions 2 and 7 instead of ethynyl groups.
Uniqueness
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is unique due to its combination of ethynyl and hexadecyl groups, which impart distinct electronic and hydrophobic properties. This makes it particularly useful in the synthesis of advanced materials and in studies of molecular interactions.
Propriétés
Numéro CAS |
625443-27-8 |
|---|---|
Formule moléculaire |
C49H74 |
Poids moléculaire |
663.1 g/mol |
Nom IUPAC |
2,7-diethynyl-9,9-dihexadecylfluorene |
InChI |
InChI=1S/C49H74/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-49(40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)47-41-43(7-3)35-37-45(47)46-38-36-44(8-4)42-48(46)49/h3-4,35-38,41-42H,5-6,9-34,39-40H2,1-2H3 |
Clé InChI |
KZTNABLIRVGIRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#C)C3=C1C=C(C=C3)C#C)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



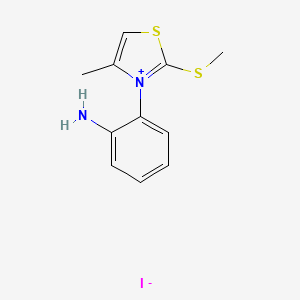
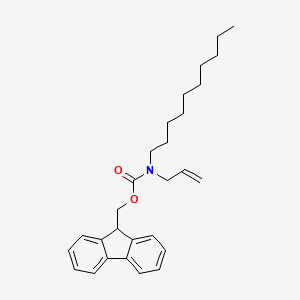
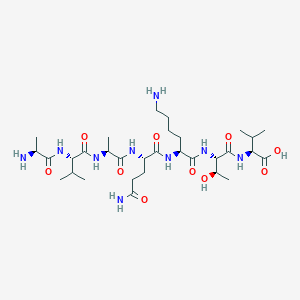
propanedinitrile](/img/structure/B12592023.png)
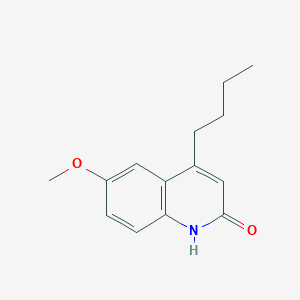

![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
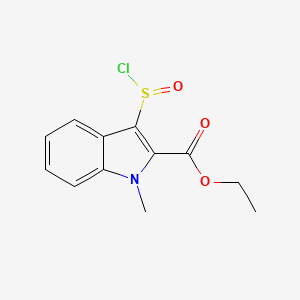
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


